Enantiomeric Purity Requirement for Benazepril Synthesis
The (S)-enantiomer of 3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is required for the synthesis of the active (S,S)-diastereomer of benazepril. The (R)-enantiomer (CAS 137036-55-6) and racemic mixtures are unsuitable and lead to the formation of pharmacologically inactive or impure diastereomers [1]. Benazepril hydrochloride must meet strict pharmacopoeial limits for enantiomeric purity, with the (R,R)-enantiomer and other diastereomers controlled as impurities [2].
| Evidence Dimension | Stereochemical outcome of downstream synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 137036-54-5) |
| Comparator Or Baseline | (R)-enantiomer (CAS 137036-55-6) or racemate (CAS 86499-35-6) |
| Quantified Difference | Only the (S)-enantiomer yields the pharmacologically active (S,S)-benazepril diastereomer; the (R)-enantiomer leads to the inactive (R,R)- or mixed diastereomers. |
| Conditions | Synthesis of benazepril hydrochloride via coupling of chiral intermediate. |
Why This Matters
Procuring the correct enantiomer is essential for synthesizing a drug that meets regulatory standards for purity and efficacy.
- [1] sitem.herts.ac.uk. (2025). Benazepril. Retrieved from sitem.herts.ac.uk View Source
- [2] British Pharmacopoeia. (2025). Benazepril Hydrochloride monograph. Enantiomeric purity test. View Source
